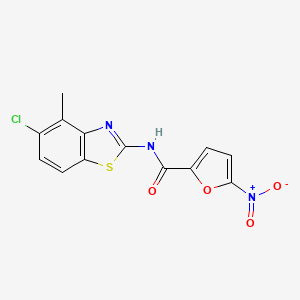
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C13H8ClN3O4S and its molecular weight is 337.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a benzothiazole ring, a nitro group, and a furan carboxamide structure. Its synthesis typically involves several key steps:
- Formation of Benzothiazole Ring : The initial step involves the reaction of 4-methyl-2-aminothiophenol with chloroacetyl chloride.
- Nitration : The benzothiazole derivative undergoes nitration with concentrated nitric acid and sulfuric acid to introduce the nitro group.
- Coupling : The nitrated benzothiazole is coupled with a furan derivative in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, particularly as an antitubercular agent. The compound's mechanism likely involves binding to bacterial DNA or inhibiting specific enzymes critical for bacterial survival.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several human cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The compound's cytotoxicity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture systems. The results are summarized in Table 1 below:
| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that while the compound is effective against cancer cells, it also exhibits moderate cytotoxicity towards normal human lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby disrupting cellular processes essential for tumor growth and survival.
- DNA Interaction : It is hypothesized that the compound can bind to DNA, interfering with replication and transcription processes crucial for cancer cell proliferation.
- Signaling Pathway Modulation : By affecting signaling pathways that regulate cell growth and apoptosis, the compound may induce programmed cell death in malignant cells .
4. Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antitumor Efficacy : A study highlighted that compounds with similar structures demonstrated high antitumor activity across various lung cancer cell lines, reinforcing the potential of this compound as a lead candidate for further development .
- Antimicrobial Studies : Another investigation confirmed its significant antimicrobial properties against Mycobacterium tuberculosis, positioning it as a potential therapeutic agent for tuberculosis treatment.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are critical for its development as an oral therapeutic agent .
属性
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4S/c1-6-7(14)2-4-9-11(6)15-13(22-9)16-12(18)8-3-5-10(21-8)17(19)20/h2-5H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHDHFVEMGEDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














